2-Hydroxy-N,2-dimethyl-N-(4-nitrophenyl)propanamide
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Overview
Description
2-Hydroxy-N,2-dimethyl-N-(4-nitrophenyl)propanamide is an organic compound with the molecular formula C11H14N2O4 It is characterized by the presence of a hydroxy group, a dimethylamino group, and a nitrophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,2-dimethyl-N-(4-nitrophenyl)propanamide typically involves the reaction of 4-nitroaniline with 2-hydroxy-2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,2-dimethyl-N-(4-nitrophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-N,2-dimethyl-N-(4-nitrophenyl)propanamide.
Reduction: Formation of 2-hydroxy-N,2-dimethyl-N-(4-aminophenyl)propanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-N,2-dimethyl-N-(4-nitrophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,2-dimethyl-N-(4-nitrophenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activities by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, the nitrophenyl group can participate in electron transfer reactions, influencing the redox state of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N,N-dimethylpropanamide: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
N-(4-Nitrophenyl)propanamide: Lacks the hydroxy and dimethylamino groups, leading to variations in its biological activity and applications.
Uniqueness
2-Hydroxy-N,2-dimethyl-N-(4-nitrophenyl)propanamide is unique due to the combination of hydroxy, dimethylamino, and nitrophenyl groups in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62100-57-6 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-hydroxy-N,2-dimethyl-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,15)10(14)12(3)8-4-6-9(7-5-8)13(16)17/h4-7,15H,1-3H3 |
InChI Key |
XARQASPDDUTXDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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